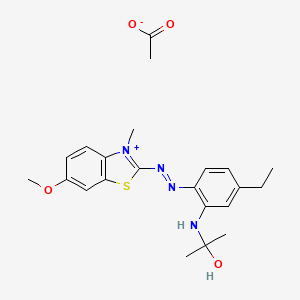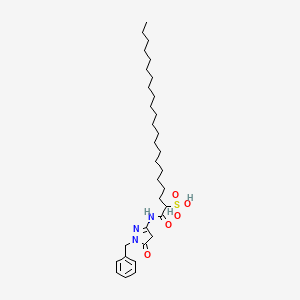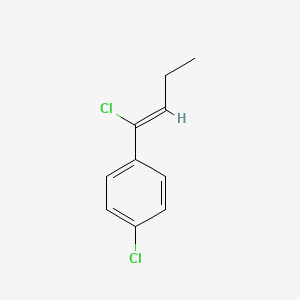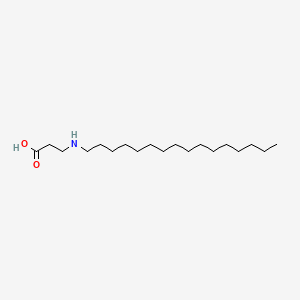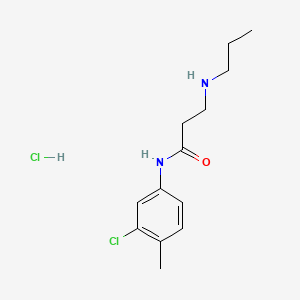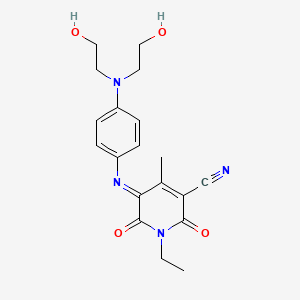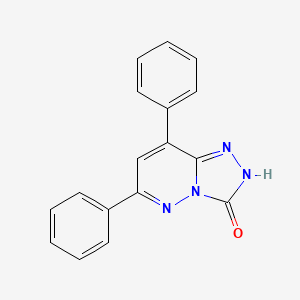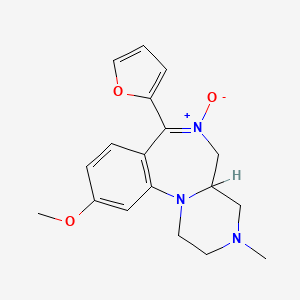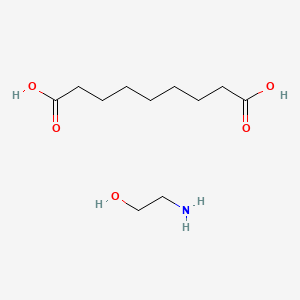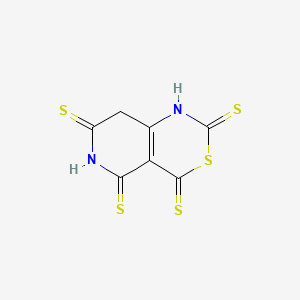
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is a heterocyclic compound that contains both nitrogen and sulfur atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione typically involves multi-step organic reactions. Common starting materials might include pyridine derivatives and thiourea. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the correct formation of the thiazine ring.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione can undergo various chemical reactions, including:
Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride could be used.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents for these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the study of enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action for 2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, affecting their activity and leading to a therapeutic effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds might include other heterocyclic thiazines or pyridine derivatives. Examples could be:
- 2H-Pyrido(3,2-d)(1,3)thiazine
- 2H-Pyrido(2,3-d)(1,3)thiazine
Uniqueness
2H-Pyrido(4,3-d)(1,3)thiazine-2,4,5,7(1H,6H,8H)-tetrathione is unique due to its specific ring structure and the presence of multiple sulfur atoms, which can impart distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
64247-57-0 |
|---|---|
Formule moléculaire |
C7H4N2S5 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
1,8-dihydropyrido[4,3-d][1,3]thiazine-2,4,5,7-tetrathione |
InChI |
InChI=1S/C7H4N2S5/c10-3-1-2-4(5(11)9-3)6(12)14-7(13)8-2/h1H2,(H,8,13)(H,9,10,11) |
Clé InChI |
JMKPVLONWRCQJT-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C(=S)NC1=S)C(=S)SC(=S)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


